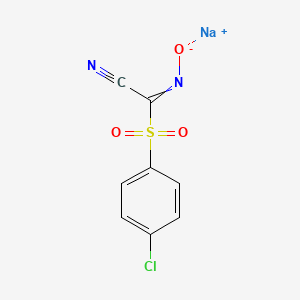
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide is a complex organic compound that features a sulfonyl group, a cyanide group, and a chlorophenyl group
Méthodes De Préparation
The synthesis of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide typically involves the reaction of sulfonyl chlorides with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is carefully regulated to ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Applications De Recherche Scientifique
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, while the cyanide group can participate in various chemical reactions. These interactions and reactions are mediated by specific pathways that are currently being studied in detail .
Comparaison Avec Des Composés Similaires
Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide can be compared with other sulfonyl-containing compounds such as:
Sodium sulfinates: These compounds are also used as building blocks in organic synthesis and have similar reactivity.
Sulfonamides: These compounds are widely used in medicinal chemistry and have similar functional groups.
Sulfones: These compounds are used in various industrial applications and share similar chemical properties.
Propriétés
Formule moléculaire |
C8H4ClN2NaO3S |
|---|---|
Poids moléculaire |
266.64 g/mol |
Nom IUPAC |
sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide |
InChI |
InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1 |
Clé InChI |
KOJKUXXOLVVLQE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)


![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)

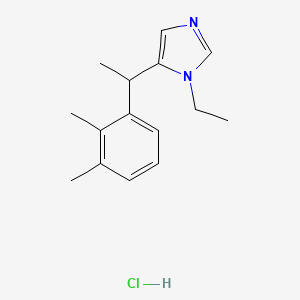
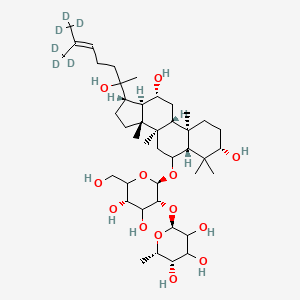
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
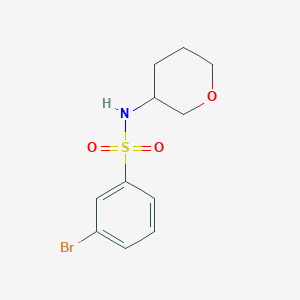
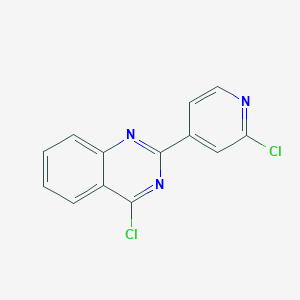

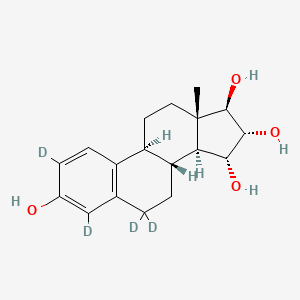
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
